(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)(indolin-1-yl)methanone
Description
(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)(indolin-1-yl)methanone is a synthetic organic compound featuring a methanone core substituted with a 4-chlorophenyl group modified by an azepan-1-ylsulfonyl moiety at the 3-position and an indolin-1-yl group. The azepan-1-ylsulfonyl substituent introduces both bulkiness and polarity due to the sulfonyl group’s electron-withdrawing nature and the azepane ring’s conformational flexibility.
Properties
Molecular Formula |
C21H23ClN2O3S |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C21H23ClN2O3S/c22-18-10-9-17(21(25)24-14-11-16-7-3-4-8-19(16)24)15-20(18)28(26,27)23-12-5-1-2-6-13-23/h3-4,7-10,15H,1-2,5-6,11-14H2 |
InChI Key |
KHVQEQDPMWMQGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromatographic Behavior and Impurity Profiles
A critical aspect of comparing methanone derivatives lies in their chromatographic retention and impurity profiles. provides retention data for structurally related compounds, such as (4-Chlorophenyl)(4-hydroxyphenyl)methanone (0.34% relative retention) and ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-propanoate (0.80%) . Key observations include:
| Compound Name | Relative Retention (%) | Key Substituents |
|---|---|---|
| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | 0.34 | Hydroxyl, chlorophenyl |
| 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid | 0.36 | Carboxylic acid, chlorophenyl |
| (3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)(indolin-1-yl)methanone (hypothetical) | ~0.50–0.85 (inferred) | Azepan-sulfonyl, indolinyl, chlorophenyl |
The target compound’s azepan-1-ylsulfonyl group is bulkier and more polar than hydroxyl or ester substituents in analogous structures. The indolin-1-yl moiety may further modulate retention through π-π interactions with chromatographic matrices.
Structural and Electronic Comparisons
The compound 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone () shares a chloroaryl and sulfanyl-substituted scaffold but differs in core structure (ethanone vs. methanone) and substituents (fluorine, sulfanyl vs. sulfonyl, indolinyl) . Key contrasts include:
- Aromatic interactions: The indolin-1-yl group’s fused bicyclic structure may enhance stacking interactions compared to the phenylisoquinolinyl group, which has extended conjugation but less rigidity.
- Steric effects: The azepane ring introduces greater conformational flexibility than the rigid isoquinoline moiety, possibly influencing binding to biological targets or crystal packing.
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